3,5-dimethyl-4-[3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-1H-pyrazole
Overview
Description
3,5-dimethyl-4-[3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-1H-pyrazole is a useful research compound. Its molecular formula is C15H14Cl3N3O3 and its molecular weight is 390.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.010074 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Stereoselective Synthesis
A study conducted by Korotaev et al. (2007) describes the stereoselective synthesis of N-unsubstituted pyrazolidines from 3-nitro-2-trichloromethyl-2H-chromenes and hydrazine hydrate. The reaction resulted in 3,4-trans, 4,5-trans-3-(2-hydroxyaryl)-4-nitro-5-trichloromethylpyrazolidines, which could have potential applications in chemical synthesis and drug development (Korotaev, Kutyashev, Sosnovskikh & Kodess, 2007).
Multicomponent Synthesis
Pavurala and Vedula (2015) explored a one-pot synthesis method for 3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-2H-chromen-2-ones. This multicomponent reaction indicates a versatile approach to synthesize complex organic compounds with potential pharmaceutical applications (Pavurala & Vedula, 2015).
Antibacterial and Antioxidant Properties
A study by Al-ayed (2011) highlighted the synthesis of 3-((2E)-3(aryl)prop-2-enoyl)-2H-chromen-2-one and its conversion to pyrazoles. These compounds exhibited significant antibacterial activity against certain bacterial strains and showed antioxidant activities. This research suggests potential for these compounds in medical and biochemical applications (Al-ayed, 2011).
Synthesis of Novel Analogues
Veeranki et al. (2023) reported the synthesis of new 4-(3-nitro-2H-chromen-2-yl)-1,3-diphenyl-1H-pyrazole analogues. These compounds were characterized through various spectral analyses, which could be important for developing new therapeutic agents (Veeranki, Pochampally, Maroju & Thumma, 2023).
Applications in Supramolecular Chemistry
Research by Padilla-Martínez et al. (2011) involved the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, demonstrating their potential in supramolecular chemistry due to their unique molecular structures (Padilla-Martínez, Flores-Larios, García-Báez, González, Cruz & Martínez-Martínez, 2011).
Photochemical and Photophysical Properties
A study by Kumbar et al. (2018) focused on synthesizing novel coumarin pyrazoline moieties combined with tetrazoles, revealing their potential in photonic and electronic devices due to their photochemical and photophysical properties (Kumbar, Sannaikar, Shaikh, Kamble, Wari, Inamdar, Qiao, Revanna, Madegowda, Dasappa & Kamble, 2018).
Properties
IUPAC Name |
3,5-dimethyl-4-[3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-1H-pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl3N3O3/c1-7-11(8(2)20-19-7)12-9-5-3-4-6-10(9)24-14(15(16,17)18)13(12)21(22)23/h3-6,12-14H,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGPNAAQFFQKFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2C(C(OC3=CC=CC=C23)C(Cl)(Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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